8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Nucleoside Chemistry Molecular Properties Analytical Chemistry

Standard nucleoside analogs lack the dual 3'-fluoro (metabolic stability) and 8-hydroxy (altered base-pairing) modifications required for advanced oncology or virology research. This compound addresses that gap. - **Oncology tool:** Inhibits DNA synthesis & induces apoptosis in indolent lymphoid malignancies (e.g., CLL, follicular lymphoma). - **Antiviral profiling:** Active against influenza (RNA) and herpes (DNA) viruses; potential chain-terminating mechanism. - **High solubility:** 10 mM in DMSO for clean dose-response curves. Ambient shipping, ≥98% purity.

Molecular Formula C10H12FN5O5
Molecular Weight 301.23 g/mol
Cat. No. B15587674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-3'-deoxy-3'-fluoroguanosine
Molecular FormulaC10H12FN5O5
Molecular Weight301.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H12FN5O5/c11-3-2(1-17)21-8(5(3)18)16-6-4(13-10(16)20)7(19)15-9(12)14-6/h2-3,5,8,17-18H,1H2,(H,13,20)(H3,12,14,15,19)/t2-,3-,5-,8-/m1/s1
InChIKeyUNBRGQGHHHJEGF-YOUMAJLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-3'-deoxy-3'-fluoroguanosine Overview


8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a synthetic purine nucleoside analog characterized by two distinct modifications: an 8-hydroxyl group on the guanine base and a 3'-deoxy-3'-fluoro substitution on the ribose sugar [1]. This compound is classified as both a fluoro-modified nucleoside and an 8-modified purine nucleoside, with a molecular formula of C10H12FN5O5 and molecular weight of 301.23 g/mol . As a nucleoside antimetabolite, it is under investigation for its potential to target indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis , and it is also recognized for its antiviral properties, particularly in the context of viral polymerase inhibition .

Dual-modification nucleoside probe for apoptosis & DNA synthesis inhibition assays
Reported antiviral spectrum context including influenza and herpes research
DMSO-compatible stock preparation for cell-based assay workflows

8-Hydroxy-3'-deoxy-3'-fluoroguanosine Non-Interchangeability


The substitution of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine with structurally similar analogs, such as 3'-deoxy-3'-fluoroguanosine or 8-hydroxyguanosine, is not scientifically justified due to fundamental differences in their biochemical and biophysical properties. The dual modification—a 3'-fluorine atom and an 8-hydroxyl group—confers a unique combination of enhanced metabolic stability and altered base-pairing/redox properties that is not present in either mono-modified analog [1]. For instance, the 3'-fluoro group is known to increase resistance to enzymatic degradation and improve oligonucleotide binding , while the 8-hydroxyl (or 8-oxo) modification can significantly alter the compound's immunostimulatory capacity and its interaction with cellular repair enzymes [2]. Consequently, data from studies on 3'-deoxy-3'-fluoroguanosine or 8-hydroxyguanosine cannot be extrapolated to predict the performance of the dual-modified compound in assays related to antiviral activity, cytotoxicity, or immune modulation.

Dual-modification specificity
Single-modification analogs (e.g., FLG or 8-hydroxyguanosine) lack the combined 3'-fluoro and 8-hydroxy modifications and may not reproduce dual-pathway responses.
Pharmacokinetic profile mismatch
Reported low oral bioavailability of structurally related FLG suggests exposure profiles may differ; direct interchange without PK validation may shift in vivo endpoint context.
Mechanism breadth not preserved
Nucleoside analogs acting primarily via chain termination may not engage apoptosis pathways as reported for the target compound, altering cell-model response interpretation.

8-Hydroxy-3'-deoxy-3'-fluoroguanosine: Head-to-Head Evidence


Bioavailability vs. FLG

The target compound 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is structurally differentiated from its closest analog, 3'-deoxy-3'-fluoroguanosine, by the addition of a hydroxyl group at the 8-position of the guanine base. This modification is reflected in its molecular formula (C10H12FN5O5) and higher molecular weight (301.23 g/mol) compared to 3'-deoxy-3'-fluoroguanosine (C10H12FN5O4; 285.23 g/mol) . This is a definitive and quantifiable difference in chemical identity.

Bioavailability vs. FLG
Class-level
Target: Not reported vs FLG: ~4% oral
Exposure-profile context may differ
Direct comparison data unavailable
Nucleoside Chemistry Molecular Properties Analytical Chemistry

DMSO Solubility vs. Guanosine

While direct, side-by-side antiviral data for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is not available in the public domain, class-level inference from the nucleoside analog field indicates that the 8-oxo modification can enhance antiviral potency. The comparator 3'-deoxy-3'-fluoroguanosine is a known inhibitor of HCV NS5B RNA polymerase (IC50 = 1.8 µM) . Literature suggests that 8-oxo modifications on guanine nucleosides can lead to improved potency against flaviviruses, sometimes achieving activity in the low µM to sub-µM range [1]. Therefore, it is scientifically plausible that the dual-modified compound may exhibit a lower IC50 than the 1.8 µM reported for the 3'-fluoro-only analog, warranting its evaluation in similar HCV replicon assays.

DMSO Solubility vs. Guanosine
Reported
Target: 10 mM in DMSO vs Guanosine:
Supports DMSO stock preparation for cell-based assays
Vendor-specified solubility
Antiviral Research Hepatitis C Virus Nucleoside Analogs

Dual Mechanism: DNA Inhibition & Apoptosis

The 3'-deoxy-3'-fluoro modification distinguishes the target compound from 8-hydroxyguanosine by conferring resistance to enzymatic degradation. 8-Hydroxyguanosine, lacking the 3'-modification, is susceptible to cleavage by cellular nucleosidases. In contrast, the 3'-fluoro substitution in 3'-deoxy-3'-fluoroguanosine is explicitly known to "increase resistance to enzymatic degradation and improve the molecule's overall stability" . By combining this with the 8-hydroxy group, 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is expected to have a longer half-life in biological media compared to 8-hydroxyguanosine, making it a more viable tool for in vitro and in vivo studies where metabolic stability is a key concern.

Dual Mechanism vs. FLG
Class-level
DNA synthesis inhibition + apoptosis vs Chain termination (FLG)
Supports pathway-response interpretation
Supplier-reported biological activity
Drug Metabolism Nucleic Acid Chemistry Enzymology

Shipping and Storage Stability

The target compound exhibits a solubility profile that distinguishes it from related analogs. 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is reported to be soluble in DMSO at a concentration of at least 10 mM [1]. This is a notable contrast to 3'-deoxy-3'-fluoroguanosine, which is described as only slightly soluble in acetonitrile, methanol, and water, though soluble in DMSO . The quantified difference in DMSO solubility (>10 mM for the target compound vs. potentially lower or unreported high solubility for the analog) is a practical parameter for experimental design, especially for preparing stock solutions for high-throughput screening or in vitro assays.

Shipping & Storage Stability
Reported
Stable at ambient temperature for several days during transit
Supports procurement logistics
Long-term storage: -20°C, up to 3 years
Formulation Science Preformulation Nucleoside Chemistry

8-Hydroxy-3'-deoxy-3'-fluoroguanosine: Application Scenarios


Indolent Lymphoid Malignancy Screening

Given its structural heritage from 3'-deoxy-3'-fluoroguanosine, a known HCV NS5B inhibitor (IC50 = 1.8 µM) , and the potential for enhanced potency conferred by the 8-oxo modification [1], 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is an ideal candidate for inclusion in antiviral screening panels. It should be prioritized for assays evaluating inhibition of viral RNA-dependent RNA polymerases (RdRp) from HCV and other flaviviruses like tick-borne encephalitis virus (TBEV).

Broad-Spectrum Antiviral Profiling

As a purine nucleoside analog, this compound is positioned for research targeting indolent lymphoid malignancies . Its dual functionality suggests it can be used to investigate the interplay between DNA synthesis inhibition and apoptosis induction. Its specific application is in head-to-head comparative studies against 3'-deoxy-3'-fluoroguanosine and 8-hydroxyguanosine to deconvolute the contribution of the 8-oxo group to cytotoxicity and DNA damage signaling pathways.

Dual-Modified Nucleoside Triphosphate Studies

The 8-hydroxyguanosine moiety is a known endogenous ligand for Toll-like receptor 7 (TLR7) and acts as an immunostimulant for B-cell proliferation and differentiation [2]. 8-Hydroxy-3'-deoxy-3'-fluoroguanosine, combining this group with a metabolically stable sugar moiety , provides a more durable tool for probing TLR7-mediated signaling pathways and B-cell biology. It is a superior choice over 8-hydroxyguanosine for long-term cell culture experiments where enzymatic degradation of the unmodified nucleoside would confound results.

Pharmacokinetic Studies in Mice

The distinct molecular weight (301.23 g/mol) and defined solubility profile (≥10 mM in DMSO) [3] make this compound well-suited for the development of sensitive and specific bioanalytical assays. This is a prerequisite for any downstream pharmacokinetic studies. The enhanced metabolic stability inferred from its structure further justifies its use in in vivo PK experiments, where a more stable probe is essential for accurate measurement of drug exposure.

Application
Selection Property
Validation Focus
Lymphoid malignancy cell-line studies
Dual-pathway context (apoptosis & DNA synthesis)
Cell-viability and apoptosis endpoint review
Broad-spectrum antiviral profiling
Reported antiviral spectrum context
Multi-virus replication endpoint review
Polymerase substrate selectivity assays
Dual-modification triphosphate probe
Misincorporation and proofreading assay review
Rodent PK exposure studies
Formulation and administration route context
Plasma exposure and tissue distribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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